molecular formula C9H16 B14452907 3-Ethyl-2-methylhexa-1,5-diene CAS No. 73398-15-9

3-Ethyl-2-methylhexa-1,5-diene

Cat. No.: B14452907
CAS No.: 73398-15-9
M. Wt: 124.22 g/mol
InChI Key: MROJOHIMEYEXNY-UHFFFAOYSA-N
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Description

3-Ethyl-2-methylhexa-1,5-diene is an organic compound belonging to the class of dienes, which are hydrocarbons containing two double bonds. The structure of this compound features a six-carbon chain with an ethyl group attached to the third carbon and a methyl group attached to the second carbon. The double bonds are located at the first and fifth positions of the carbon chain, making it a conjugated diene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-methylhexa-1,5-diene can be achieved through various methods. One common approach is the dehydration of alcohols or the dehydrohalogenation of organohalides. For instance, starting with an alcohol such as 3-ethyl-2-methylhexanol, dehydration can be carried out using a strong acid like sulfuric acid to yield the desired diene . Another method involves the dehydrohalogenation of 3-ethyl-2-methylhexyl halide using a strong base like potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale dehydration or dehydrohalogenation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-methylhexa-1,5-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Bromine (Br₂), chlorine (Cl₂)

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Saturated hydrocarbons

    Substitution: Dihalides

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-2-methylhexa-1,5-diene is unique due to its specific substitution pattern, which influences its reactivity and physical properties. The presence of both ethyl and methyl groups provides steric hindrance and electronic effects that can alter the compound’s behavior in chemical reactions compared to simpler dienes .

Properties

CAS No.

73398-15-9

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

3-ethyl-2-methylhexa-1,5-diene

InChI

InChI=1S/C9H16/c1-5-7-9(6-2)8(3)4/h5,9H,1,3,6-7H2,2,4H3

InChI Key

MROJOHIMEYEXNY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC=C)C(=C)C

Origin of Product

United States

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